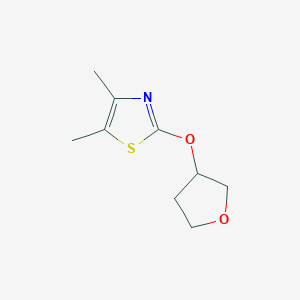
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOT, and its chemical formula is C9H13NO2S. DMOT has a thiazole ring and an oxolane ring, which makes it a unique and interesting compound to study.
Aplicaciones Científicas De Investigación
DMOT has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, DMOT has been used as a building block for organic semiconductors due to its unique electronic properties. It has also been studied for its potential use as a hole transport material in organic solar cells.
In materials science, DMOT has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis.
In medicinal chemistry, DMOT has been studied for its potential use as a drug candidate for various diseases. It has been reported to have anti-inflammatory and anti-cancer properties. DMOT has also been studied as a potential inhibitor of protein kinases, which are involved in various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of DMOT is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It has been reported to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. DMOT has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
DMOT has been reported to have various biochemical and physiological effects. In vitro studies have shown that DMOT inhibits the activity of protein kinases and COX-2. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMOT in lab experiments include its unique electronic and structural properties, which make it a useful building block for organic semiconductors and MOFs. DMOT has also been reported to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for various diseases.
The limitations of using DMOT in lab experiments include its low solubility in water and its high cost. DMOT is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on DMOT. One direction is to study its potential applications in organic electronics, including its use as a hole transport material in organic solar cells. Another direction is to study its potential applications in materials science, including its use as a ligand for the synthesis of MOFs.
In medicinal chemistry, future research could focus on the development of DMOT derivatives with improved solubility and potency. DMOT could also be studied as a potential inhibitor of other disease-related proteins and enzymes.
Conclusion
In conclusion, 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is a unique and interesting compound that has potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. Its synthesis method has been reported in various research papers, and its mechanism of action is not fully understood. DMOT has been reported to have anti-inflammatory and anti-cancer properties and could be a potential drug candidate for various diseases. Further research is needed to fully understand the properties and potential applications of DMOT.
Métodos De Síntesis
The synthesis of DMOT involves the reaction of 2-amino-4,5-dimethylthiazole with 3-chlorooxolane in the presence of a base. The reaction yields DMOT as a white crystalline solid. This method of synthesis has been reported in various research papers and has been optimized for high yields.
Propiedades
IUPAC Name |
4,5-dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-7(2)13-9(10-6)12-8-3-4-11-5-8/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQIDSFPRUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

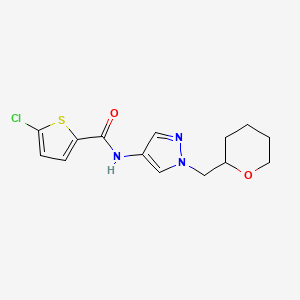
![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
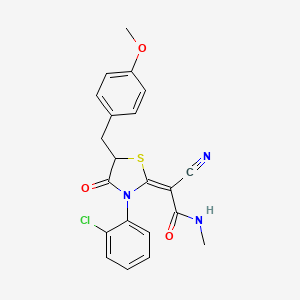
![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
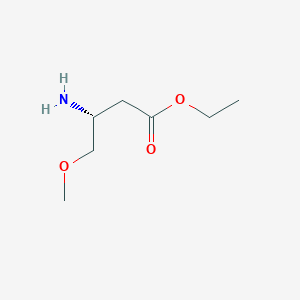
![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)
![N-(4-bromo-2-fluorophenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2620093.png)
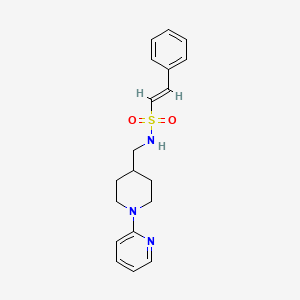
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)
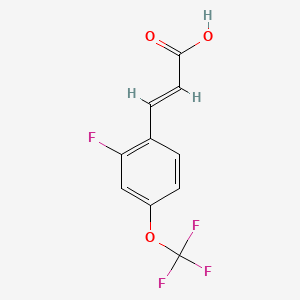
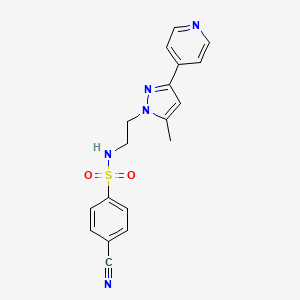
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2620102.png)
![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)